Product packaging for L-Scorbamic acid(Cat. No.:CAS No. 32764-43-5)

L-Scorbamic acid

Cat. No.: B610750
CAS No.: 32764-43-5
M. Wt: 175.14
InChI Key: RTPBEMVDAXPYRC-MVHIGOERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Scorbamic Acid (SCA) is a biochemical derivative of L-ascorbic acid (vitamin C), identified as an intermediate compound in the non-enzymatic browning reaction of ascorbic acid . This research compound is of significant scientific interest due to its distinct and potentially enhanced biological activities compared to its precursor. Current peer-reviewed studies indicate that this compound demonstrates potent radical-scavenging capabilities, exhibiting stronger antioxidant activity than L-ascorbic acid itself . Furthermore, research using PC12 cell models has shown that SCA enhances neurite outgrowth induced by dibutyryl cyclic AMP, suggesting a potential role in promoting neuronal differentiation . The compound is incorporated into cells in a manner similar to ascorbic acid, making it a valuable tool for neuroscientific and cell biology research. Investigations into its properties are ongoing, and it is primarily used in experimental settings to study oxidative processes, cellular development, and the metabolic pathways of vitamin C derivatives. This compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO5 B610750 L-Scorbamic acid CAS No. 32764-43-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32764-43-5

Molecular Formula

C6H9NO5

Molecular Weight

175.14

IUPAC Name

(2R)-4-amino-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C6H9NO5/c7-3-4(10)5(2(9)1-8)12-6(3)11/h2,5,8-10H,1,7H2/t2-,5+/m0/s1

InChI Key

RTPBEMVDAXPYRC-MVHIGOERSA-N

SMILES

C(C(C1C(=C(C(=O)O1)N)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Scorbamic acid;  L-Scorbamic acid;  Scorbaminic;  Amino reductone; 

Origin of Product

United States

Chemical and Enzymatic Formation Pathways of L Scorbamic Acid

Mechanisms of L-Scorbamic Acid Generation from L-Ascorbic Acid and α-Amino Acids

Role of Strecker Degradation in this compound Formation

The formation of this compound is a direct consequence of the Strecker degradation, a reaction central to food chemistry. tandfonline.com This reaction occurs between an α-amino acid and an α-dicarbonyl compound. futurelearn.comwikipedia.org In this specific pathway, the α-dicarbonyl compound is dehydro-L-ascorbic acid, which is the oxidized form of L-Ascorbic acid. The reaction converts the α-amino acid into an aldehyde and ammonia, while the dehydro-L-ascorbic acid is reduced and aminated, yielding this compound. tandfonline.comtandfonline.com This process is a significant part of the broader Maillard reaction network, contributing to the development of color and aroma in foods. funaab.edu.ng

Influence of Dehydro-L-ascorbic Acid in this compound Precursor Chemistry

L-Ascorbic acid itself is not the direct reactant in the formation of this compound. It must first undergo oxidation to form dehydro-L-ascorbic acid (DHA). tandfonline.comwikipedia.org DHA is the crucial precursor, providing the necessary dicarbonyl structure required for the Strecker degradation to proceed with an amino acid. sandiego.edu The presence of oxygen or other oxidizing agents facilitates this initial conversion of L-Ascorbic acid to DHA, thereby enabling the subsequent reaction cascade. funaab.edu.ngnih.gov The reaction of DHA with an α-amino acid leads to the formation of a red pigment, with this compound being a key intermediate in this transformation. tandfonline.comtandfonline.com

Kinetic Studies of this compound Formation Reactions

Studies on the reaction between L-Ascorbic acid and various basic amino acids under weak base conditions (pH 5.8-6.8) and high temperatures (110-150°C) show the browning reaction to be zero-order. scielo.brresearchgate.net The rate of browning is influenced by the specific amino acid involved, with different activation energies reported for each system. scielo.brresearchgate.net This indicates that the type of amino acid affects the energy barrier for the series of reactions leading to browning, which includes the formation of this compound.

The degradation of L-Ascorbic acid is also highly dependent on pH. Kinetic studies in hot-compressed water show that the apparent activation energy for degradation is significantly lower under acidic conditions (pH 5.0) compared to neutral (pH 7.0) or basic (pH 9.5) conditions, indicating that degradation is more favorable in acidic environments. nih.gov

Table 1: Apparent Activation Energies for Non-Enzymatic Browning in L-Ascorbic Acid/Basic Amino Acid Systems

Amino Acid SystemApparent Activation Energy (Ea) in kJ/molReference
L-Ascorbic acid/Lysine (B10760008)54.94 scielo.brresearchgate.net
L-Ascorbic acid/Arginine50.08 scielo.brresearchgate.net
L-Ascorbic acid/Histidine35.31 scielo.brresearchgate.net

This data illustrates that the reaction system with histidine is less sensitive to temperature changes compared to the systems with lysine and arginine. scielo.br

Table 2: Degradation Kinetics of L-Ascorbic Acid in Hot-Compressed Water at Various pH Levels

pHApparent Activation Energy (Ea) in kJ/molKinetic OrderReference
5.015.77Pseudo-first-order nih.gov
7.031.70Pseudo-first-order nih.gov
9.547.53Pseudo-first-order nih.gov

This data highlights that the initial degradation of L-Ascorbic acid, a necessary step for forming the dehydro-L-ascorbic acid precursor, is significantly accelerated under acidic conditions.

Synthetic Methodologies for this compound

While this compound is often studied as a product of food chemistry, its preparation can be viewed as a synthetic procedure. A reported method for its preparation involves the hydrogenolysis of 2-(phenylhydrazono)-DHA, which is obtained from the reaction of dehydro-L-ascorbic acid with phenylhydrazine-HCl. tandfonline.com The reaction between dehydro-L-ascorbic acid and amino acids serves as the primary synthetic route described in the literature.

Adaptations and Modifications of Reported Synthetic Approaches

The synthesis of this compound and its subsequent products has been explored under various conditions. Researchers have adapted the reaction solvent to influence the outcome. For instance, the formation of a red pigment derived from this compound has been successfully achieved in a non-aqueous system using formamide (B127407) as the solvent. tandfonline.com This approach involved heating dehydro-L-ascorbic acid with an amino acid in formamide, followed by rapid cooling to stop the reaction at the desired stage. tandfonline.com Other studies have utilized aqueous ethanol (B145695) to study the formation of various colored products and free radicals that arise from the reaction of DHA with amino acids, indicating that this compound is formed under these conditions as well. tandfonline.com

Investigation of Reaction Conditions Affecting this compound Yield and Purity

The yield and purity of this compound are intrinsically linked to the conditions of the Strecker degradation reaction from which it is formed. Key factors influencing the reaction include temperature, pH, reactant concentrations, and reaction time. nih.govresearchgate.net

  • Temperature: Higher temperatures generally accelerate the degradation of L-Ascorbic acid and the subsequent browning reactions, which would increase the rate of this compound formation. nih.gov Kinetic studies show the reaction rate of L-ascorbic acid/amino acid systems increases with temperature in the range of 110-150°C. scielo.br
  • pH: The pH of the reaction medium is critical. The formation of brown products is promoted at pH values between 5.8 and 6.8. nih.gov However, the initial degradation of L-Ascorbic acid to its reactive precursor, DHA, is more favorable under acidic conditions (pH 4.5-5.0). nih.gov
  • Reactants: The type of amino acid used can affect the reaction rate. scielo.br The concentration of both L-Ascorbic acid and the amino acid will also play a crucial role in the overall yield.
  • Solvent: The use of non-aqueous solvents like formamide or aqueous ethanol can be employed to control the reaction and facilitate the isolation of subsequent products. tandfonline.com In one reported isolation of a derivative pigment, the crude product was purified by chromatography on cellulose (B213188) powder followed by washing with various organic solvents and recrystallization from methanol (B129727). tandfonline.com
  • While specific yields for this compound are not extensively reported, the conditions that favor the formation of its immediate downstream products, such as colored pigments, are indicative of conditions that promote its formation. For example, a yield of 60-120 mg of a crude red pigment derived from this compound was obtained from a reaction mixture containing dehydro-L-ascorbic acid and an amino acid in formamide. tandfonline.com

    Advanced Chemical Reactivity and Transformation Mechanisms of L Scorbamic Acid

    Oxidative Pathways and Products of L-Scorbamic Acid

    The oxidation of this compound is a critical process, leading to the formation of various products, most notably colored compounds. This process is understood to proceed through radical intermediates and is a key step in the browning reactions observed in systems containing ascorbic acid and amino acids.

    While the radical intermediate of L-ascorbic acid, the ascorbyl radical, is well-characterized, the specific radical intermediates from the oxidation of this compound are less extensively documented in dedicated studies. However, it is understood that the oxidation of this compound, an amino-reductone, would proceed via one-electron oxidation to form a radical species. This radical is a key precursor in the subsequent reactions that lead to pigment formation. The formation of this radical is facilitated by the presence of oxidizing agents or by autoxidation. Theoretical studies on the oxidation of L-ascorbic acid suggest that the radical formation is a thermodynamically favored process, and similar principles would apply to this compound, given its structural similarities researchgate.netrsc.org. The reactivity of this radical is high, leading to further reactions rather than accumulation nih.gov.

    Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical species. ESR studies have been extensively used to investigate the ascorbyl radical formed from the oxidation of L-ascorbic acid nih.govresearchgate.netnih.gov. These studies provide a framework for understanding the potential ESR characteristics of radicals derived from this compound. The ESR spectrum of the ascorbyl radical is well-defined, and it is anticipated that the radical of this compound would exhibit a similarly characteristic spectrum, though modified by the presence of the amino group. While specific ESR spectroscopic investigations solely focused on this compound radicals are not widely reported, the techniques established for its precursor are directly applicable and would be essential for the characterization of its radical intermediates mdpi.comresearchgate.net.

    The oxidation of this compound is centrally implicated in the formation of a characteristic red pigment. This pigment is structurally identical to that produced in the initial stages of the browning reaction between dehydro-L-ascorbic acid (DHA) and α-amino acids tandfonline.comacs.org. This compound is considered an intermediate amino-reductone formed during the Strecker degradation pathway tandfonline.com. The subsequent oxidation of this compound leads to the formation of the red pigment, which has been identified as 2,2'-nitrilodi-2(2')-deoxy-L-ascorbic acid mono ammonium (B1175870) salt oup.comtandfonline.com.

    The formation of this red pigment is observed in various food model systems, particularly those with low moisture content containing ascorbic acid and proteins oup.comtandfonline.com. The reaction involves the ε-amino group of lysine (B10760008) residues in proteins reacting with oxidized ascorbic acid (dehydroascorbic acid) to form intermediates that lead to this compound, which then oxidizes to the red pigment oup.com. The intensity of the red coloration is an indicator of the initial stages of the Maillard reaction in these systems, which eventually progresses to the formation of brown pigments tandfonline.com.

    Reaction System Observed Product Significance
    Dehydro-L-ascorbic acid (DHA) and α-amino acidRed PigmentIntermediate in Maillard browning tandfonline.com
    Oxidized this compoundRed PigmentDirect precursor to the red pigment tandfonline.comacs.org
    DHA and Casein (low moisture)Red PigmentImplicates protein amino groups in pigment formation oup.comtandfonline.com

    Reactions of this compound with Oxidizing Agents and Other Chemical Species

    This compound, as a potent reducing agent, is expected to react with a variety of oxidizing agents. Its reactivity is analogous to that of L-ascorbic acid, which readily reacts with species such as molecular oxygen, hydrogen peroxide, and metal ions encyclopedia.pubwikipedia.org. The presence of an enediol group in the structure of this compound is responsible for its reducing properties.

    In the presence of oxygen, this compound can undergo autoxidation, a process that can be accelerated by the presence of transition metal ions like iron and copper encyclopedia.pub. This reaction is a key step in the formation of the red pigment as discussed previously. The reaction with stronger oxidizing agents, such as periodate, would likely lead to the cleavage of the carbon-carbon bond of the enediol group, similar to the oxidation of L-ascorbic acid macrothink.org.

    The reaction of this compound with other chemical species present in food systems, such as other carbonyl compounds and amino acids, can lead to a complex array of products contributing to both color and flavor. These reactions are part of the broader network of Maillard and caramelization reactions.

    Degradation Pathways and Stability Studies of this compound in Model Systems

    The stability of this compound is a critical factor in its role as a transient intermediate. In aqueous solutions, compounds with similar structures, such as dehydroascorbic acid, are known to be unstable and undergo further degradation wikipedia.org. The degradation of this compound can proceed through both oxidative and non-oxidative pathways, influenced by factors such as pH, temperature, and the presence of oxygen researchgate.net.

    The degradation of this compound in aqueous systems can involve hydrolysis of the lactone ring, a reaction common to L-ascorbic acid and its derivatives. The hydrolysis of the lactone ring in the precursor, dehydroascorbic acid, leads to the formation of 2,3-diketogulonic acid, which is then further degraded to products like xylonic acid, threonic acid, and oxalic acid wikipedia.orgresearchgate.net.

    Enzymatic and Biochemical Interactions of L Scorbamic Acid

    Interaction of L-Scorbamic Acid with Prolyl Hydroxylase Enzymes

    This compound, a structural analog of L-Ascorbic acid, interacts with prolyl hydroxylase enzymes, which are critical for processes such as collagen biosynthesis. psu.edu These enzymes, classified as non-heme iron α-ketoglutarate dioxygenases, catalyze the hydroxylation of proline residues. nih.gov This reaction requires molecular oxygen, ferrous iron (Fe²⁺), and α-ketoglutarate (KGA), which is stoichiometrically decarboxylated to succinate (B1194679) and CO₂. tandfonline.com A reducing agent, typically L-Ascorbic acid, is essential for the reaction to proceed efficiently. tandfonline.com

    The primary role of the reducing agent in the prolyl hydroxylase reaction is to maintain the enzyme-bound iron in its catalytically active ferrous (Fe²⁺) state. During the catalytic cycle, an "uncoupled" reaction can occur where the activated oxygen species oxidizes the enzyme's iron to the ferric (Fe³⁺) state without hydroxylating the proline substrate, thereby inactivating the enzyme. tandfonline.com

    This compound, which possesses an aci-reductone type structure, can act as the reducing compound to stimulate the decarboxylation of KGA. tandfonline.com It functions by reducing the enzyme-bound Fe³⁺ back to Fe²⁺, allowing the catalytic cycle to continue. tandfonline.com However, its effectiveness is notably less than that of L-Ascorbic acid. tandfonline.comtandfonline.comresearchgate.net Studies using highly purified prolyl hydroxylase have shown that while this compound can replace L-Ascorbic acid to some extent, its structural differences, particularly the presence of an amino group at the C-2 position, impact its efficiency in the enzymatic reaction. tandfonline.com The mode of interaction between this compound and L-Ascorbic acid in this system has been described as apparently noncompetitive, suggesting that this compound's interaction with the enzyme may not be simple competition at the L-Ascorbic acid binding site. tandfonline.comtandfonline.comresearchgate.net

    Comparative studies have quantified the difference in efficacy between this compound (SCA) and L-Ascorbic acid (AsA) in promoting the prolyl hydroxylase-catalyzed decarboxylation of α-ketoglutarate. In a system with highly purified prolyl hydroxylase, this compound was found to be a significantly weaker stimulating agent than L-Ascorbic acid. tandfonline.com

    At a concentration of 2.0 mM, this compound induced KGA decarboxylation at a level that was only 10% of that achieved with the same concentration of L-Ascorbic acid. tandfonline.com Increasing the concentration of this compound tenfold to 20.0 mM resulted in a decarboxylation level of approximately 45% compared to the standard 2.0 mM L-Ascorbic acid concentration. tandfonline.comtandfonline.comresearchgate.net This indicates a much lower affinity or efficiency of this compound in the enzymatic reaction. In contrast, other analogs like Erythorbic acid were found to be as effective as L-Ascorbic acid, highlighting the specific structural requirements for optimal activity. tandfonline.comtandfonline.com

    Table 1: Comparative Efficacy of Reducing Compounds on the Decarboxylation of α-Ketoglutarate by Prolyl Hydroxylase This interactive table summarizes the relative ability of this compound and other compounds to stimulate the enzymatic reaction compared to L-Ascorbic acid. Data sourced from Kurata, T., Yu, R., & Arakawa, N. (1988). tandfonline.com

    CompoundConcentration (mM)Relative Decarboxylation Rate (%)
    L-Ascorbic acid 2.0100.0
    This compound 2.010.0
    This compound 20.045.2
    D-Ascorbic acid 2.084.2
    Erythorbic acid 2.0102.0
    Dithiothreitol 2.05.1

    Enzymatic Browning Reactions Involving this compound

    While this compound is a well-documented intermediate in non-enzymatic browning, it also participates in enzymatic reactions that produce colored products. Research has shown that ascorbate (B8700270) oxidase (EC 1.10.3.3) can catalyze the oxidation of 2-aminoascorbic acid (this compound). nih.gov This reaction yields the chromophoric red pigment, 2,2´-nitrilodi-2(2´)-deoxy-L-ascorbic acid. nih.gov Although this compound is a weaker substrate for ascorbate oxidase compared to the enzyme's natural substrate, L-Ascorbic acid, the reaction is kinetically well-behaved and demonstrates that this compound can serve as a substrate in an enzyme-catalyzed browning pathway. nih.gov

    This compound is a key intermediate in the non-enzymatic browning of foods containing L-Ascorbic acid, a process that can lead to the deterioration of agricultural products. nih.govtandfonline.com This browning reaction, a type of Maillard reaction, does not require enzymes. nih.govnih.gov

    The pathway begins with the oxidation of L-Ascorbic acid to L-dehydroascorbic acid (DHA). tandfonline.com The carbonyl group of DHA then reacts with the amino group of an amino acid in a process that can involve Strecker degradation, leading to the formation of this compound (SCA). tandfonline.com Subsequently, SCA can be oxidized to L-dehydroscorbamic acid; the reaction between this oxidized form and another molecule of SCA produces a red pigment identified as 2,2´-nitrilodi-2(2´)-deoxy-L-ascorbic acid ammonium (B1175870) salt (NDA). nih.govtandfonline.comcsic.es This red pigment is a precursor that is involved in further reactions that form the brown polymers known as melanoidins. tandfonline.comcsic.es

    Molecular Interactions with Biological Targets in In Vitro Systems

    The study of this compound's interactions at a molecular level provides insight into its biochemical activity. While comprehensive ligand-binding studies are not extensively detailed in the literature, enzymatic assays have offered significant mechanistic clues about its interactions with biological targets.

    Kinetic studies of the prolyl hydroxylase enzyme system have provided the most detailed inferences about this compound's molecular interactions. The observation from a Lineweaver-Burk plot analysis that the inhibition by this compound on the L-Ascorbic acid-stimulated reaction is "apparently noncompetitive" is a key mechanistic finding. tandfonline.comtandfonline.comresearchgate.net This suggests that this compound does not simply compete with L-Ascorbic acid for the same binding site on the enzyme. Instead, it may bind to a different site on the enzyme or to the enzyme-substrate complex, influencing the catalytic activity through an allosteric or other indirect mechanism. This complex interaction underscores that beyond simple reducing potential, the specific molecular structure of this compound dictates its unique biochemical behavior within the enzyme's active environment.

    Investigation of in Vitro Biological Activities and Cellular Mechanisms

    Mechanistic Analysis of L-Scorbamic Acid's Antioxidant Capacity

    The antioxidant potential of this compound has been a key area of investigation, with studies focusing on its ability to scavenge radicals and influence cellular antioxidant defense systems.

    Radical-Scavenging Assays and Comparative Efficacy with L-Ascorbic Acid

    Radical-scavenging assays are instrumental in determining the direct antioxidant activity of a compound. In a notable study, the antioxidant activity of this compound (SCA) was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assay. nih.govtandfonline.com The results demonstrated that this compound possesses potent radical-scavenging capabilities.

    A significant finding from this research is the comparative efficacy of this compound against its well-known precursor, L-Ascorbic acid (AA). The study revealed that this compound exhibited stronger radical-scavenging activity than L-Ascorbic acid. nih.govtandfonline.com This suggests that the structural modification from L-Ascorbic acid to this compound enhances its ability to neutralize free radicals, at least in the context of the ABTS assay. The presence of an amino group in this compound is thought to enhance its antioxidant potential. cymitquimica.com

    CompoundAntioxidant Activity (Radical-Scavenging)Reference
    This compound (SCA) Stronger than L-Ascorbic acid nih.govtandfonline.com
    L-Ascorbic acid (AA) Weaker than this compound nih.govtandfonline.com

    Cellular Responses and Signaling Modulation by this compound

    The biological effects of this compound extend to modulating specific cellular processes, with a particular focus on neuronal cells.

    Neurite Outgrowth Enhancement in PC12 Cell Models

    PC12 cells, a line derived from a rat adrenal medulla pheochromocytoma, are a widely used in vitro model for studying neuronal differentiation and neurite outgrowth. nih.govsigmaaldrich.com Research has shown that both this compound (SCA) and its precursor, L-Ascorbic acid (AA), can enhance neurite outgrowth in these cells. nih.govtandfonline.com

    Specifically, studies have demonstrated that this compound enhances neurite outgrowth induced by dibutyryl cyclic AMP (Bt2cAMP). nih.govtandfonline.com This indicates that this compound, after being incorporated into the cells, acts to promote the extension of neurites, a fundamental process in neuronal development and regeneration. nih.govtandfonline.com The activity of this compound in promoting neurite outgrowth was observed to be similar to that of L-Ascorbic acid. nih.govtandfonline.com

    CompoundEffect on Neurite Outgrowth in PC12 Cells (induced by Bt2cAMP)Reference
    This compound (SCA) Enhances neurite outgrowth nih.govtandfonline.com
    L-Ascorbic acid (AA) Enhances neurite outgrowth nih.govtandfonline.com

    Investigation of Underlying Cellular Pathways and Molecular Targets for Neurite Outgrowth Modulation

    The enhancement of neurite outgrowth by various compounds often involves the modulation of specific intracellular signaling pathways. In the context of L-Ascorbic acid and its derivatives, the mitogen-activated protein kinase (MAPK) pathway has been identified as a key player. pharm.or.jp Studies on other ascorbate (B8700270) derivatives have shown that their neurite outgrowth-enhancing effects are associated with the phosphorylation of MAPK p44 and p42. pharm.or.jp

    While the direct molecular targets and specific signaling cascades activated by this compound to promote neurite outgrowth have not been fully elucidated in the provided research, the similar activity to L-Ascorbic acid suggests a potential interaction with common pathways. nih.govtandfonline.com It is plausible that this compound, like other ascorbate derivatives, may influence the MAPK pathway, which is a known critical regulator of neuronal differentiation. pharm.or.jp However, a study has also shown that L-Ascorbic acid can interfere with neurite outgrowth through glycation of cellular proteins, indicating a complex role for ascorbates in this process. nih.gov Further investigation is required to pinpoint the precise molecular mechanisms through which this compound exerts its effects on neurite extension.

    Advanced Analytical Methodologies for L Scorbamic Acid Research

    Chromatographic Techniques for L-Scorbamic Acid Separation and Detection

    Chromatography is a cornerstone for the analysis of this compound, providing powerful means to separate it from complex mixtures and quantify it with high sensitivity.

    Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound and its Related Compounds

    High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its related compounds due to its efficiency, accuracy, and selectivity. jocpr.comresearchgate.net The development of robust HPLC methods involves the careful selection of stationary phases, mobile phases, and detectors to achieve optimal separation and detection.

    Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase, such as C18, and a polar mobile phase. jocpr.comdergipark.org.tr A typical mobile phase might consist of an aqueous buffer (e.g., potassium phosphate (B84403) or water with acetic acid) mixed with an organic modifier like methanol (B129727) or acetonitrile. jocpr.comdergipark.org.trresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for baseline separation. jocpr.com

    Method validation is performed according to international guidelines (e.g., ICH) to ensure the method is suitable for its intended purpose. jocpr.comresearchgate.net Key validation parameters include:

    Linearity: The method demonstrates a linear relationship between the analyte concentration and the detector response over a specified range. researchgate.netresearchgate.net For instance, linearity for this compound has been established in ranges like 0.1-0.6 µg/mL and 5-30 µg/mL. researchgate.netresearchgate.net

    Precision: Assessed at intra-day (repeatability) and inter-day (intermediate precision) levels, with relative standard deviation (RSD) values typically required to be less than 2%. jocpr.com

    Accuracy: Determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. Recoveries are often expected to be within 98-102%. researchgate.net

    Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. dergipark.org.trresearchgate.net

    Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

    UV detection is frequently used, with the detection wavelength set at the maximum absorbance of this compound, which is typically around 245 nm or 265 nm. jocpr.comdergipark.org.trresearchgate.net

    Table 1: Example of Validated HPLC Method Parameters for this compound Analysis

    ParameterDetailsSource
    Column Symmetry C18 (250x4.6mm, 5µm) jocpr.com
    Mobile Phase Water with acetic acid : Methanol (95:5 v/v) jocpr.com
    Flow Rate 0.9 mL/min jocpr.com
    Detection UV at 245 nm jocpr.com
    Retention Time 4.61 ± 0.22 min jocpr.com
    Linearity Range 0.1-0.6 µg/mL researchgate.net
    Precision (%RSD) < 2% jocpr.com

    Electrochemical Detection Strategies for this compound in Complex Matrices

    Electrochemical detection (ECD), often coupled with HPLC, offers a highly sensitive and selective alternative to UV detection for this compound. electrochemsci.orgnih.gov This is particularly advantageous for analyzing samples with complex matrices where UV-absorbing interferences are present. mdpi.com The principle of ECD is based on measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. electrochemsci.org this compound is electroactive and can be readily oxidized. mdpi.comfarmaciajournal.com

    Various types of electrodes, including glassy carbon electrodes (GCE) and chemically modified electrodes, have been developed to enhance sensitivity and selectivity and to mitigate electrode fouling. electrochemsci.orgmdpi.com The oxidation of this compound to dehydroascorbic acid involves the transfer of two electrons and two protons. mdpi.com

    Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique used for the detection of this compound, capable of measuring very small quantities. farmaciajournal.com Studies have shown that the pH of the supporting electrolyte significantly influences the electrochemical response, with specific oxidation peaks observed at different pH values (e.g., 5.8, 7.0, and 7.4). farmaciajournal.com The development of electrochemical biosensors, for example, by immobilizing the enzyme ascorbate (B8700270) oxidase on an electrode, provides another highly specific approach for this compound determination. electrochemsci.orgresearchgate.net

    The combination of HPLC with electrochemical detection (HPLC-ECD) has proven to be an efficient method for the determination of this compound in various samples, including foodstuffs and biological fluids, noted for its simplicity, low cost, and high sensitivity. electrochemsci.orgmdpi.com HPLC-ECD methods have demonstrated significantly lower limits of detection (LOD) compared to HPLC-UV methods, with one study reporting an LOD of 0.0043 µg/mL. nih.gov

    Spectroscopic Approaches in this compound Research

    Spectroscopy provides invaluable tools for both the quantification of this compound and the structural elucidation of its reaction products and derivatives.

    Application of UV-Vis Spectroscopy in Reaction Monitoring and Quantification

    UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for quantitative analysis and reaction monitoring. researchgate.netspectroscopyonline.com Based on the principle of light absorption by chromophores, the absorbance measured is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. spectroscopyonline.com

    This compound exhibits a characteristic UV absorption spectrum with a maximum absorbance peak (λmax) at approximately 265 nm at neutral pH. researchgate.net This property allows for its direct quantification in solutions. However, direct spectrophotometric determination can be susceptible to interference from other organic compounds in complex samples that also absorb in the UV region. mdpi.com

    This technique is highly effective for monitoring the kinetics of reactions involving this compound. spectroscopyonline.com By tracking the change in absorbance at its λmax over time, one can monitor its consumption or formation, allowing for the determination of reaction rates and orders. spectroscopyonline.com For instance, the oxidation of this compound can be quantified by measuring the decrease in absorbance at 265 nm. researchgate.net

    Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Characterization of Reaction Products and Derivatives

    When this compound undergoes reactions, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the definitive structural characterization of the resulting products and derivatives. nih.govwestminster.ac.uk

    Mass Spectrometry (MS) provides precise information about the molecular weight and elemental composition of a compound. Techniques like electrospray ionization (ESI) coupled with high-resolution mass spectrometers (e.g., FTICR-MS) can identify molecular formulas for various reaction products. westminster.ac.ukcopernicus.org Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) help in elucidating the structure of the molecule by showing how it breaks apart. westminster.ac.uk The formation of a free radical derived from this compound has been noted in mass spectrometry studies. pageplace.de

    Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within a molecule. copernicus.orgresearchgate.net

    ¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment.

    ¹³C NMR provides information on the carbon skeleton of the molecule. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei, allowing for the complete and unambiguous assignment of the chemical structure of complex derivatives. westminster.ac.ukresearchgate.net For example, NMR studies have been crucial in confirming the bicyclic hydrated structure of dehydroascorbic acid, the oxidation product of this compound, in aqueous solutions. rsc.org Together, NMR and MS provide a synergistic approach for the comprehensive profiling and structural elucidation of metabolites and derivatives in complex biological and chemical systems. nih.gov

    Theoretical and Computational Chemistry Approaches

    Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the properties of this compound at a molecular level. rsc.orgnih.gov These approaches complement experimental data by providing insights into molecular structure, stability, electronic properties, and reaction mechanisms. rsc.orgresearchgate.net

    DFT calculations, using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been employed to study different conformers of this compound and its oxidized forms. researchgate.net Such studies have shown that the relative stability of conformers can be influenced by factors like internal hydrogen bonding. researchgate.net

    Computational methods are also used to:

    Calculate molecular properties such as chemical potential, hardness, and electrophilicity. nih.gov

    Investigate reaction pathways and transition states, for instance, in the oxidation of this compound and its role as a radical scavenger. rsc.org

    Predict spectroscopic properties, which can then be compared with experimental NMR and vibrational spectra to aid in structural assignments. researchgate.net

    Model interactions with other molecules, such as the charge transfer between this compound and other species using Natural Bond Orbital (NBO) analysis. nih.gov

    These theoretical studies have contributed significantly to a deeper understanding of the complex biochemical roles of this compound and its various ionic, radical, and oxidized forms. researchgate.net For instance, calculations have elucidated the mechanism of disproportionation of the ascorbate radical via a dimer intermediate and its reaction with other radical species. rsc.org

    Molecular Dynamics Simulations and Density Functional Theory (DFT) Calculations of this compound

    Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are at the forefront of computational research on this compound and its parent compound, L-ascorbic acid. These methods provide a detailed view of molecular behavior and electronic structure.

    Molecular Dynamics Simulations allow researchers to observe the movement of atoms and molecules over time, providing a dynamic picture of how this compound behaves in different environments. For instance, MD simulations have been used to study the interaction of L-ascorbic acid with other molecules, such as in the context of its transport across cell membranes. nih.gov One study performed MD simulations to investigate the role of serine oligomers in the selective detection of ascorbic acid, dopamine, and uric acid. mdpi.com The simulations, conducted using GROMACS 5.1.2 with a 2 fs timestep, revealed that ascorbic acid formed the highest number of hydrogen bonds with the serine oligomers. mdpi.com Another study used the AMBER 9 package to simulate the behavior of ascorbic acid in both water and an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate. nih.gov These simulations provided insights into the structural and thermodynamic properties of ascorbic acid in different solvent environments. nih.gov

    Density Functional Theory (DFT) calculations are employed to investigate the electronic structure of molecules, offering a quantum mechanical perspective. DFT studies on L-ascorbic acid have been instrumental in determining its stable conformations in both gas and solid phases. researchgate.netcapes.gov.br Researchers have utilized DFT methods, such as B3LYP with basis sets like 6-31G* and 6-311++G**, to calculate harmonic vibrational wavenumbers and assign infrared spectra. researchgate.netcapes.gov.br These calculations are crucial for understanding the molecule's geometry and electronic delocalization. researchgate.netcapes.gov.brconicet.gov.ar For example, DFT calculations have been used to study the tautomers of L-ascorbic acid and to analyze the effects of the molecule on the formation of collagen. researchgate.netnih.gov

    The following table summarizes key parameters often employed in MD and DFT studies of L-ascorbic acid, which are analogous to those that would be used for this compound research.

    ParameterMolecular Dynamics (MD)Density Functional Theory (DFT)
    Software GROMACS, AMBERGaussian, VASP
    Force Field OPLS-AA, CHARMMNot Applicable
    Functional Not ApplicableB3LYP, M05-2X, M06-2X
    Basis Set Not Applicable6-311++G(d,p), LanL2DZ
    Ensemble NVT, NPTNot Applicable
    Timestep ~2 fsNot Applicable
    Cutoff Radius ~1.0 nm for vdW interactionsNot Applicable

    Modeling of this compound Reactivity and Interaction Mechanisms

    Building upon the foundational data from MD and DFT, computational models can predict the reactivity of this compound and elucidate its interaction mechanisms with other chemical species.

    Reactivity Modeling involves using computational data to predict how this compound will behave in chemical reactions. By analyzing the electronic properties calculated through DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can identify the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for designing new synthetic pathways or for understanding the role of this compound in biological systems. For example, DFT has been used to investigate the protonation processes of related molecules, providing insights into their reaction mechanisms. researchgate.net

    Interaction Mechanisms are modeled to understand how this compound binds to other molecules, including proteins and other biological targets. Molecular docking, a computational technique often used in conjunction with MD and DFT, can predict the preferred binding orientation of this compound to a receptor of interest. nih.gov Studies on L-ascorbic acid have shown that it can form hydrogen bonds with the active sites of proteins. nih.gov For instance, the interaction between L-ascorbic acid and the UlaA transporter protein in E. coli was evaluated using a combination of DFT, molecular docking, and MD simulations. nih.gov These models are critical for drug discovery and for understanding the biological functions of this compound. The study of L-ascorbic acid's interaction with serine oligomers on graphene oxide also highlights the importance of hydrogen bonding in these molecular interactions. mdpi.com

    The following table outlines key computational approaches and their applications in modeling the reactivity and interactions of this compound.

    Computational ApproachApplicationKey Insights
    Molecular Docking Predicting binding modes with proteins/receptorsIdentification of key interacting residues, binding affinity
    Quantum Theory of Atoms in Molecules (QTAIM) Analyzing electron density and bond propertiesCharacterization of intermolecular interactions
    Natural Bond Orbital (NBO) Analysis Studying electronic delocalization and charge transferUnderstanding reaction mechanisms and stability
    Radial Distribution Functions (RDFs) Analyzing solvation structure in different solventsInformation on how the molecule interacts with its environment

    By integrating these advanced analytical methodologies, researchers can construct a comprehensive understanding of the chemical and physical properties of this compound, paving the way for its potential applications in various scientific fields.

    Future Directions and Emerging Research Avenues for L Scorbamic Acid

    Exploration of Novel Reaction Pathways and Derivatives

    The currently understood formation of L-Scorbamic acid primarily involves the reaction of dehydroascorbic acid (DHA), the oxidized form of ascorbic acid, with amino acids or the ε-amino group of lysine (B10760008) residues in proteins. tandfonline.com This reaction is responsible for the formation of a red pigment, identified as 2,2'-nitrilo di-2(2)-deoxy-L-ascorbic acid (NDA), in certain food systems. tandfonline.com However, the full scope of reaction pathways leading to and stemming from this compound remains an area ripe for investigation.

    Future research will likely focus on:

    Alternative Synthetic Routes: Exploring enzymatic and chemo-enzymatic methods for the synthesis of this compound and its derivatives. This moves beyond the spontaneous reactions observed in food matrices to controlled, scalable production for research purposes.

    Reaction Kinetics and Mechanisms: Detailed studies on the kinetics of this compound formation under various conditions (pH, temperature, presence of metal ions) are needed. mdpi.com The reaction between DHA and proteins has been shown to be strongly temperature-dependent. tandfonline.com Understanding these factors is crucial for controlling its formation or leveraging it in specific applications.

    Novel Derivatives: The chemical structure of this compound offers multiple sites for modification. The synthesis of new derivatives, such as esters or glycosides, could lead to compounds with enhanced stability or novel functionalities. google.com Research into the synthesis of various L-ascorbic acid derivatives, including those modified at different positions, provides a template for these explorations. mdpi.comamazon.com The goal is to create a library of this compound derivatives for screening in various biological and material science applications.

    A free radical derived from this compound has been identified through the reaction of an amino acid with dehydro-L-ascorbic acid, suggesting complex radical chemistry is also at play. rsc.orgpageplace.de

    Table 1: Potential Areas for Derivative Synthesis of this compound

    Modification Site Potential Derivative Class Anticipated Property Change Research Goal
    Carboxyl GroupEsters, AmidesIncreased lipophilicity, altered solubilityImprove membrane permeability for cellular studies
    Hydroxyl GroupsEthers, GlycosidesEnhanced stability, altered biological activityCreate stable precursors or targeted bioactive compounds
    Amino GroupN-Acyl, N-Alkyl derivativesModified reactivity and binding propertiesModulate interaction with biological targets

    Integration of Omics Technologies for Comprehensive Biochemical Pathway Elucidation

    The precise biological role of this compound is not yet fully understood. Its presence is often tied to ascorbic acid degradation, but its own metabolic fate and influence on cellular processes are unclear. Omics technologies, which provide a large-scale view of biological molecules, are essential tools for this elucidation. humanspecificresearch.orgnih.gov

    Metabolomics: This is the most direct approach to map the presence and flux of this compound and related compounds in biological systems. humanspecificresearch.org By applying metabolomic analysis to cells or tissues under varying levels of oxidative stress or with different concentrations of ascorbic acid, researchers can trace the formation and degradation pathways of this compound. tum.defrontiersin.org Studies using fluorine-labeled ascorbic acid have already suggested the existence of novel degradation pathways beyond the simple oxidation to DHA, which could involve intermediates like this compound. arvojournals.orgresearchgate.net

    Proteomics: Since this compound can be formed from reactions with proteins, proteomics can identify specific protein targets. humanspecificresearch.org This would help determine if the formation of this compound adducts on proteins is a random event or a targeted post-translational modification that alters protein function.

    Transcriptomics: Analyzing changes in gene expression in response to the presence of this compound can provide clues about the cellular pathways it impacts. humanspecificresearch.org For instance, an upregulation of stress-response or detoxification genes could indicate a cellular mechanism for handling this compound.

    Multi-Omics Integration: The true power lies in integrating these different omics datasets. mdpi.comfrontiersin.org A multi-omics approach can build a comprehensive model of this compound's biochemistry, linking its formation with specific proteins, its impact on the metabolome, and the resulting changes in gene expression. frontiersin.org

    Table 2: Application of Omics Technologies to this compound Research

    Omics Technology Primary Objective Key Questions to Address Example from Ascorbic Acid Research
    Metabolomics Identify and quantify this compound and its metabolitesWhat is the metabolic fate of this compound? What are the upstream and downstream metabolites?Mapping vitamin C degradation products in the lens using 19F-NMR spectroscopy. arvojournals.orgresearchgate.net
    Proteomics Identify proteins that react with this compound precursorsWhich proteins are susceptible to modification? Does this modification alter protein function or signaling?Identifying proteins involved in ascorbate-glutathione cycle. tum.de
    Transcriptomics Analyze changes in gene expressionHow do cells respond to the presence of this compound? Are specific signaling pathways activated or repressed?Revealing the impact of regulatory variants on metabolic pathways through transcriptome-wide association analyses. mdpi.com
    Multi-Omics Integrate data for a systems-level understandingWhat is the complete biochemical network involving this compound from gene to function?Combining transcriptomics and metabolomics to elucidate resistance pathways in rice. mdpi.com

    Development of Advanced Analytical Tools for In Situ Monitoring of this compound Transformations

    To study the dynamics of a reactive molecule like this compound, analytical tools that allow for real-time, in situ monitoring are indispensable. Current methods often rely on extracting and analyzing samples, which may not capture the transient nature of these chemical transformations.

    Future developments in this area include:

    Advanced Mass Spectrometry: Techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offer high sensitivity and specificity for quantifying low-abundance molecules like this compound in complex biological samples. sartorius.com

    Spectroscopic Probes: Designing novel fluorescent or colorimetric probes that selectively react with this compound or its immediate precursors would enable its visualization and quantification within living cells or tissues using microscopy. A recent study developed an in situ fluorogenic reaction generated via ascorbic acid, demonstrating a platform that could be adapted for related molecules. acs.org

    Biosensors: The development of enzyme- or antibody-based biosensors could provide highly specific and sensitive real-time monitoring of this compound concentrations.

    In Situ Spectrophotometry: UV-Vis spectrophotometry has been used to monitor the degradation of ascorbic acid and the formation of colored products in real-time, a technique that could be refined to specifically track the red pigment associated with this compound. bioline.org.br

    Theoretical Predictions and Computational Design of this compound Analogues for Specific Research Applications

    Computational chemistry provides a powerful avenue for accelerating research by predicting the properties of molecules and guiding experimental work. This approach can be applied to this compound and its potential derivatives to design analogues with tailored functionalities.

    Key computational strategies include:

    Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecular structure, reactivity, and spectroscopic properties of this compound and its analogues. researchgate.net This can help predict reaction mechanisms and identify the most stable molecular forms. DFT has been used to evaluate the antioxidant activity of ascorbic acid derivatives by calculating bond dissociation enthalpies. acs.org

    Molecular Docking and Dynamics: These simulations can predict how this compound analogues might interact with specific biological targets, such as enzymes or receptors. researchgate.net This is crucial for designing derivatives for specific research applications, for example, as enzyme inhibitors or probes. Molecular dynamics simulations have been used to show how chitosan (B1678972) derivatives can form hydrogen bonds to protect other molecules from degradation. nih.gov

    Polymorph Prediction: Computational methods can be used to predict the different possible crystal structures (polymorphs) of this compound analogues, which is important for understanding their solid-state properties and stability. researchgate.net

    By using these computational tools, researchers can pre-screen a large number of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.netnih.gov

    Q & A

    Q. How can researchers validate novel hypotheses about this compound’s role in metabolic pathways?

    • Methodological Answer : Combine isotopic labeling (e.g., ¹³C tracing) with metabolomics (LC-HRMS) to track metabolic flux. Cross-reference findings with transcriptomic data (RNA-seq) to identify regulatory networks. Collaborate with independent labs for external validation .

    Data Presentation and Reporting Standards

    • Tables/Figures : Use IMRAD structure for manuscripts. Include raw data in supplementary materials (e.g., crystallographic CIF files, spectral libraries) .
    • Ethical Compliance : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.